gnf-1331

Beschreibung

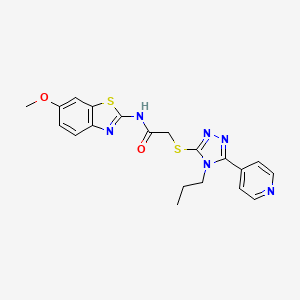

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H20N6O2S2 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27) |

InChI-Schlüssel |

JIUFLMSAFMXEEC-UHFFFAOYSA-N |

SMILES |

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4 |

Kanonische SMILES |

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GNF-1331; GNF 1331; GNF1331. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of GNF-1331, a Potent Porcupine Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-1331 is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the Wnt signaling cascade, quantitative data on its potency and efficacy, and detailed protocols for key experimental assays used in its characterization.

Introduction to the Wnt Signaling Pathway and the Role of Porcupine

The Wnt signaling pathway is a complex network of proteins that plays a pivotal role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention. The secretion of Wnt ligands, the signaling molecules that initiate the cascade, is a critical regulatory step. This process is dependent on a post-translational modification known as palmitoleoylation, a reaction catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum. This lipid modification is essential for the binding of Wnt proteins to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell.

This compound: A Potent Inhibitor of Porcupine

This compound is a pyridinyl acetamide derivative that has been identified as a potent and selective inhibitor of PORCN. By binding to PORCN, this compound prevents the palmitoleoylation of Wnt ligands, thereby inhibiting their secretion and subsequent activation of the Wnt signaling pathway. This leads to a reduction in the downstream signaling events that promote tumorigenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.

| Assay Type | Cell Line/System | IC50 (nM) | Reference |

| Porcupine (PORCN) Inhibition | - | 12 | [Dai Cheng, et al. "Discovery of pyridinyl acetamide derivatives as potent, selective, and orally bioavailable porcupine inhibitors." ACS medicinal chemistry letters 7.7 (2016): 676-680.] |

| In Vivo Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MMTV-WNT1 Xenograft Tumor Model | Not Specified | Significant | [Dai Cheng, et al. "Discovery of pyridinyl acetamide derivatives as potent, selective, and orally bioavailable porcupine inhibitors." ACS medicinal chemistry letters 7.7 (2016): 676-680.] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt signaling pathway, the critical role of Porcupine, and the inhibitory action of this compound.

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Porcupine

This assay is used to determine the binding affinity of this compound to its target, Porcupine.

Caption: Experimental workflow for the radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from a cell line overexpressing human Porcupine are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the Porcupine-containing membranes with a fixed concentration of [3H]-GNF-1331 and a range of concentrations of unlabeled this compound in a suitable binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]-GNF-1331. The Ki (inhibition constant) can then be calculated from the IC50 value.

Wnt Secretion Assay

This cell-based assay measures the ability of this compound to inhibit the secretion of Wnt ligands.

Caption: Experimental workflow for the Wnt secretion assay.

Detailed Protocol:

-

Cell Culture: Seed cells that endogenously produce or are engineered to overexpress a specific Wnt ligand (e.g., Wnt3a) in a multi-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Conditioned Medium Collection: After a suitable incubation period, collect the conditioned medium from each well.

-

Reporter Cell Assay: In a separate plate, seed Wnt-responsive reporter cells that contain a luciferase reporter gene under the control of a TCF/LEF responsive element.

-

Stimulation: Treat the reporter cells with the conditioned medium collected in step 3.

-

Luciferase Assay: After an appropriate incubation time, lyse the reporter cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The luciferase signal is proportional to the amount of secreted Wnt in the conditioned medium. The data are analyzed to determine the IC50 of this compound for the inhibition of Wnt secretion.

Conclusion

This compound is a potent and selective inhibitor of Porcupine, a key enzyme in the Wnt signaling pathway. By blocking the secretion of Wnt ligands, this compound effectively abrogates the downstream signaling cascade that is often hyperactivated in cancer. The data presented in this guide demonstrate its potential as a therapeutic agent for Wnt-driven malignancies. The detailed experimental protocols provide a foundation for further research and drug development efforts targeting the Wnt pathway.

GNF-1331: A Technical Whitepaper on a Novel Porcupine Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and embryonic development. Its aberrant activation is a known driver in various human cancers. A key choke point for all Wnt ligand secretion is their post-translational modification by Porcupine (PORCN), a membrane-bound O-acyltransferase. Inhibition of PORCN presents a compelling therapeutic strategy for Wnt-driven diseases. This document provides a detailed technical overview of GNF-1331, a potent and selective small-molecule inhibitor of Porcupine, covering its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to Porcupine and the Wnt Signaling Pathway

Wnt proteins are a family of secreted glycoproteins that, upon binding to Frizzled (FZD) and LRP5/6 co-receptors, initiate a cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes, many of which are involved in cell proliferation, such as c-myc and cyclin-D1.

A critical and indispensable step for the activity of all 19 human Wnt ligands is their palmitoleoylation, a post-translational modification that occurs in the endoplasmic reticulum.[1] This lipid modification is catalyzed by the enzyme Porcupine (PORCN).[2] The attached lipid moiety is essential for Wnt proteins to be recognized by their transporter, Wntless (WLS), for secretion out of the cell and for subsequent binding to their FZD receptors.[1] By inhibiting PORCN, the secretion of all Wnt ligands can be blocked, effectively shutting down pathway activation at its source. This makes PORCN a highly attractive drug target for cancers dependent on Wnt ligand secretion for growth.[3]

This compound: Properties and Mechanism of Action

This compound was identified from a high-throughput cellular screen for inhibitors of Wnt secretion.[4][5] It is a pyridinyl acetamide derivative that potently and selectively targets PORCN.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(5-(4-methoxy-2,3-dimethylphenylthio)-4-propyl-4H-1,2,4-triazol-3-yl)pyridine | |

| Molecular Formula | C₂₀H₂₀N₆O₂S₂ | [6] |

| Molecular Weight | 440.5 g/mol | [6] |

| Target | Porcupine (PORCN) | [4][5] |

| Mechanism of Action | Blocks Wnt ligand secretion | [4] |

Mechanism of Action

This compound acts as a direct inhibitor of the O-acyltransferase activity of Porcupine. By occupying a binding site on PORCN, it prevents the enzyme from transferring a palmitoleoyl group from its CoA substrate to the conserved serine residue on Wnt proteins. This abrogation of Wnt lipidation traps the Wnt ligands in the endoplasmic reticulum, preventing their secretion and subsequent activation of the Wnt signaling cascade in both an autocrine and paracrine fashion.

Figure 1: Wnt Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

This compound was characterized using a suite of biochemical and cell-based assays to determine its potency and efficacy. The primary assay for hit identification and subsequent characterization was a Wnt co-culture reporter assay.

| Assay Type | Description | IC₅₀ (this compound) | Reference |

| Wnt Co-Culture Reporter Assay | A cell-based assay measuring the inhibition of Wnt3a-driven β-catenin reporter (STF) activity. | 12 nM | [4][7] |

| PORCN Radioligand Binding Assay | A biochemical assay where unlabeled compound displaces tritium-labeled this compound ([³H]-GNF-1331) from PORCN-expressing cell membranes. | N/A (Used for target ID) | [8] |

Note: While this compound was shown to have significant antitumor effects in the MMTV-WNT1 xenograft tumor model, the primary literature focuses on the quantitative in vivo data for its optimized successor, GNF-6231.[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize this compound, synthesized from published literature.

Wnt/β-catenin Co-Culture Reporter Assay

This assay measures the ability of a compound to inhibit the secretion of Wnt ligands from a "donor" cell line and the subsequent activation of the β-catenin signaling pathway in a "receiver" cell line.

Materials:

-

Donor Cells: HEK293T cells stably expressing mouse Wnt3a.

-

Receiver Cells: HEK293T cells stably expressing a Super TopFlash (STF) luciferase reporter construct.

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

-

Reagents: this compound (in DMSO), Bright-Glo Luciferase Assay System, 384-well white, solid-bottom plates.

Protocol:

-

Cell Plating: Seed the Wnt3a donor cells and STF receiver cells together in a 1:1 ratio in a 384-well plate at a density of 10,000 cells per well in 40 µL of culture medium.

-

Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Addition: Prepare a serial dilution of this compound in DMSO, then dilute into culture medium. Add 10 µL of the compound solution to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor (e.g., LGK974) as a positive control.

-

Co-culture Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of Bright-Glo reagent to each well to lyse the cells and initiate the luciferase reaction.

-

Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision).

-

Data Analysis: Normalize the data to controls and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

PORCN Radioligand Binding Assay

This biochemical assay confirms direct target engagement by measuring the displacement of a radiolabeled ligand from PORCN by the test compound.

Materials:

-

Membrane Preparation: Crude cell membranes isolated from HEK293T cells overexpressing human PORCN.[8]

-

Radioligand: Tritium-labeled this compound ([³H]-GNF-1331).[8]

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Reagents: Unlabeled this compound, test compounds, scintillation fluid.

-

Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, add 150 µL of the PORCN membrane preparation (protein concentration optimized, e.g., 5-20 µ g/well ).

-

Compound Addition: Add 50 µL of the competing test compound at various concentrations (or buffer for total binding). For non-specific binding (NSB) wells, add a high concentration of unlabeled this compound (e.g., 70-fold excess).

-

Radioligand Addition: Add 50 µL of [³H]-GNF-1331 solution at a fixed concentration (near its Kd). The final reaction volume is 250 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. Wash the filters multiple times (e.g., 4x) with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC₅₀.

This compound Discovery and Optimization Workflow

The identification and development of this compound and its successors followed a structured drug discovery cascade.

Figure 2: Workflow for the discovery and optimization of this compound.

Conclusion

This compound is a foundational Porcupine inhibitor that validated PORCN as a druggable node in the Wnt signaling pathway. With a potent IC₅₀ of 12 nM in cell-based assays, it served as a critical chemical probe and the starting point for structure-activity relationship studies that led to the discovery of clinical candidates. The experimental methodologies detailed herein provide a framework for the identification and characterization of novel Porcupine inhibitors, a promising class of therapeutics for the treatment of Wnt-dependent cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Document: Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (CHEMBL4425166) - ChEMBL [ebi.ac.uk]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyridinyl acetamide d ... | Article | H1 Connect [archive.connect.h1.co]

- 7. MMTV-WNT1 xenograft tumor model | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 8. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GNF-1331 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF-1331, a potent and selective inhibitor of the Wnt signaling pathway. This compound targets Porcupine (PORCN), a crucial membrane-bound O-acyltransferase, thereby preventing the secretion of Wnt ligands and subsequent pathway activation. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on their post-translational modification by the enzyme Porcupine (PORCN). PORCN is an O-acyltransferase that adds a palmitoyl group to a conserved serine residue on Wnt proteins, a modification essential for their secretion and biological activity.

This compound was identified through a high-throughput cellular screen as a potent inhibitor of Wnt secretion.[1] It specifically targets PORCN, thereby blocking the palmitoylation and subsequent secretion of all Wnt ligands. This leads to the inhibition of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways. Due to its specific mechanism of action, this compound serves as a valuable chemical tool for studying the biological functions of Wnt signaling and as a lead compound for the development of therapeutic agents targeting Wnt-driven diseases.

Quantitative Data for this compound and Related Compounds

The inhibitory activity of this compound and its derivatives has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Compound | Assay | Target | IC50 | Reference |

| This compound | Wnt Secretion Coculture Assay | Wnt Pathway | 12 nM | [1] |

| This compound | PORCN Radioligand Binding Assay | PORCN | 8 nM | [1] |

| GNF-6231 (Compound 19) | Porcupine Enzyme Activity | PORCN | 0.8 nM | [2] |

| LGK974 | PORCN Radioligand Binding Assay | PORCN | 1 nM | [3] |

| LGK974 | Wnt Signaling Reporter Assay | Wnt Pathway | 0.4 nM | [3] |

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Wnt Secretion Coculture Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the secretion of functional Wnt ligands from a producer cell line, which in turn activates a luciferase reporter in a receiver cell line.

Experimental Workflow:

Caption: Workflow for the Wnt secretion coculture luciferase reporter assay.

Methodology:

-

Cell Seeding:

-

Seed Wnt3a-expressing L cells (producer cells) in a 96-well plate.

-

On a separate 96-well plate, seed HEK293 cells stably transfected with a TCF/LEF-luciferase reporter construct (reporter cells).

-

-

Compound Treatment:

-

Treat the producer cells with a serial dilution of this compound or vehicle control.

-

Incubate for 24 hours.

-

-

Coculture:

-

After incubation, detach the reporter cells and overlay them onto the producer cells.

-

Coculture the cells for an additional 16-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cocultured cells using a suitable lysis buffer.

-

Measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

PORCN Radioligand Binding Assay

This biochemical assay directly measures the binding affinity of this compound to its molecular target, PORCN.

Experimental Workflow:

Caption: Workflow for the PORCN radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from HEK293T cells overexpressing human PORCN.[3]

-

Homogenize the cells and isolate the membrane fraction by centrifugation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the PORCN-containing membranes, a fixed concentration of radiolabeled [3H]-GNF-1331, and increasing concentrations of unlabeled this compound (competitor).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of specific binding at each concentration of the competitor.

-

Calculate the IC50 value, which represents the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand.

-

MMTV-WNT1 Xenograft Tumor Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a Wnt-driven cancer model.

Methodology:

-

Tumor Implantation:

-

Implant tumor fragments from MMTV-WNT1 transgenic mice subcutaneously into the flank of immunodeficient mice.[4]

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice orally or via another appropriate route, once or twice daily.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Pharmacodynamic Analysis:

-

Analyze tumor tissues for the expression of Wnt target genes (e.g., Axin2) by qRT-PCR or Western blot to confirm target engagement.

-

Pharmacokinetic Properties

Initial studies revealed that this compound has poor pharmacokinetic properties, including rapid clearance and low oral bioavailability.[1] This led to the development of optimized analogs such as GNF-6231, which demonstrated improved pharmacokinetic profiles and potent in vivo efficacy.[2]

Conclusion

This compound is a foundational small molecule inhibitor of the Wnt signaling pathway, acting through the direct inhibition of Porcupine. Its discovery and characterization have been instrumental in validating PORCN as a druggable target for Wnt-dependent cancers and other diseases. While its own pharmacokinetic limitations have led to the development of more advanced compounds like GNF-6231 and LGK974, this compound remains a critical tool for researchers investigating the intricacies of Wnt signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and drug developers working in this field.

References

A Technical Guide to the Discovery and Development of GNF-1331: A Novel Porcupine Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document details the discovery, mechanism of action, and preclinical development of GNF-1331, a potent and selective inhibitor of the Wnt signaling pathway. It provides a comprehensive overview of the screening process that identified the compound, its molecular target, and the subsequent optimization that led to analogs with improved pharmacokinetic properties.

Introduction: Targeting the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway is implicated in the progression of numerous cancers. A key enzyme in this cascade is Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. PORCN catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent activation of the signaling cascade.[1][2] Inhibition of PORCN presents an attractive therapeutic strategy to block Wnt-driven tumorigenesis at its source.

Discovery of this compound

This compound was identified as a novel inhibitor of Wnt signaling through a cellular high-throughput screen designed to detect molecules that block Wnt ligand secretion. This screen utilized a coculture system of Wnt-secreting cells and Wnt-responsive reporter cells. This compound emerged as a potent hit from this screen, demonstrating inhibition of the Wnt pathway.

High-Throughput Screening Workflow

The screening process was designed to identify specific inhibitors of Wnt secretion. The workflow involved a primary screen to measure the inhibition of Wnt-dependent reporter gene activation, followed by counter-screens to eliminate compounds with off-target effects.

Caption: High-throughput screening workflow for the identification of Wnt secretion inhibitors.

Mechanism of Action: Inhibition of Porcupine

Subsequent target deconvolution studies confirmed that this compound's molecular target is Porcupine (PORCN). By binding to PORCN, this compound blocks the O-acylation of Wnt ligands, thereby preventing their secretion and inhibiting downstream signaling.

Wnt Signaling Pathway and Point of Inhibition

The canonical Wnt signaling pathway is initiated by the secretion of Wnt ligands, which then bind to Frizzled (FZD) and LRP5/6 coreceptors on the cell surface. This leads to the stabilization and nuclear translocation of β-catenin, which activates target gene transcription. This compound acts upstream by preventing the initial secretion of Wnt ligands.

References

Preliminary Research Findings on GNF-1331: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preliminary research findings on GNF-1331, a novel small molecule inhibitor of the Wnt signaling pathway. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting Wnt-driven processes.

Core Compound and Mechanism of Action

This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby attenuating Wnt signaling in a comprehensive manner. Aberrant Wnt signaling is a known driver in various cancers, making Porcupine an attractive therapeutic target.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a closely related, more potent analog, GNF-6231. This data is primarily derived from the foundational research paper by Dai Cheng and colleagues.

Table 1: In Vitro Potency of this compound and GNF-6231

| Compound | Target | Assay | IC50 (nM) |

| This compound | Porcupine | Wnt/β-catenin Reporter Assay | 12[1][2] |

| GNF-6231 | Porcupine | Porcupine Enzyme Activity Assay | 0.8 |

Table 2: In Vivo Efficacy of GNF-6231 in MMTV-WNT1 Xenograft Model

| Compound | Dose (mg/kg, p.o., q.d.) | Treatment Duration | Outcome |

| GNF-6231 | 0.3 - 3 | 14 days | Dose-dependent antitumor activity |

| GNF-6231 | 3 | Single dose | Reduction in Axin2 mRNA levels (Wnt target gene) |

Signaling Pathway

This compound targets the initial step of the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of action.

Experimental Protocols

The following are representative protocols for key experiments relevant to the evaluation of Porcupine inhibitors like this compound.

Porcupine (PORCN) Inhibition Assay - Wnt/β-catenin Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit Wnt signaling in a cellular context.

Methodology:

-

Cell Culture: Maintain HEK293T cells stably transfected with a SuperTOPFlash reporter construct (luciferase gene under the control of TCF/LEF responsive elements) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Assay Setup: Seed the reporter cells in a 96-well plate. In a separate plate, culture L-Wnt-3A cells (or another Wnt-secreting cell line).

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium.

-

Co-culture: Add the Wnt-secreting cells or conditioned media to the reporter cells, followed by the addition of the diluted this compound.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo MMTV-WNT1 Xenograft Model

This model is used to assess the antitumor efficacy of Wnt signaling inhibitors in a relevant in vivo setting.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Implantation: Subcutaneously implant tumor fragments from an established MMTV-WNT1 transgenic mouse tumor into the flank of the experimental mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Compound Administration: Formulate this compound or GNF-6231 in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a maximum size), euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., qRT-PCR for Axin2 expression) and the remainder fixed for histological analysis.

-

Efficacy Calculation: Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

Conclusion

The preliminary research findings identify this compound as a potent inhibitor of the Wnt signaling pathway through the targeting of Porcupine. The available data, particularly when considered alongside the more extensively characterized analog GNF-6231, suggests a promising therapeutic potential for this class of compounds in Wnt-driven diseases. Further research is warranted to fully elucidate the pharmacokinetic profile, in vivo efficacy, and safety of this compound. This guide provides a foundational understanding for researchers to build upon in their future investigations.

References

GNF-1331: A Technical Guide to its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-1331 is a potent and selective small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a key cascade often dysregulated in various cancers, leading to uncontrolled cell proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cancer cell proliferation with available quantitative data, detailed experimental protocols for its in vitro evaluation, and a visualization of the signaling pathway it modulates.

Mechanism of Action: Inhibition of Wnt Signaling

This compound exerts its anti-proliferative effects by targeting the Wnt signaling pathway, a critical regulator of cell growth, differentiation, and survival. The canonical Wnt pathway is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, such as CCND1 (encoding Cyclin D1) and MYC.

Porcupine (PORCN) is an essential enzyme in the endoplasmic reticulum that mediates the palmitoylation of Wnt ligands, a post-translational modification necessary for their secretion. This compound is a potent inhibitor of PORCN, with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[1] By inhibiting PORCN, this compound prevents the secretion of Wnt ligands, thereby blocking the activation of the Wnt signaling cascade at its origin. This leads to the degradation of β-catenin and a subsequent reduction in the transcription of Wnt target genes that drive cell proliferation.

Impact on Cancer Cell Proliferation: Quantitative Data

While this compound has been established as a potent PORCN inhibitor, publicly available data on its specific anti-proliferative activity across a wide range of cancer cell lines is limited. The primary model system highlighted in the literature is the MMTV-WNT1 mouse model, which is driven by the overexpression of Wnt1 and is thus highly dependent on Wnt signaling. In this model, Porcupine inhibitors have demonstrated significant anti-tumor efficacy.

| Compound | Assay | Cell Line/Model | IC50 / Effect |

| This compound | PORCN Inhibition Assay | - | 12 nM[1] |

| Porcupine Inhibitors | In vivo tumor growth | MMTV-WNT1 mouse model | Significant anti-tumor effects |

Experimental Protocols

The following protocols provide a general framework for evaluating the in vitro effects of this compound on cancer cell proliferation. These should be optimized for specific cell lines and laboratory conditions.

Cell Proliferation/Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MMTV-WNT1 cells, or other Wnt-dependent cancer cell lines)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Wnt Pathway Downstream Targets

This protocol is for assessing the effect of this compound on the protein levels of key downstream targets of the Wnt pathway, such as active β-catenin, Cyclin D1, and c-Myc.

Materials:

-

Cancer cells treated with this compound as described above.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-active-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Compare the protein levels in this compound-treated samples to the vehicle control.

-

Conclusion

This compound is a potent inhibitor of Porcupine, effectively abrogating Wnt signaling and thereby inhibiting the proliferation of Wnt-dependent cancer cells. While comprehensive quantitative data on its anti-proliferative effects across a broad spectrum of cancer cell lines is not widely available, the provided protocols offer a robust framework for its in vitro characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound in a wider range of malignancies.

References

GNF-1331: A Technical Deep Dive into a Novel Porcupine Inhibitor for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNF-1331, a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase critical for Wnt signaling. Dysregulation of the Wnt pathway is a known driver in various cancers, making it a compelling target for therapeutic intervention. This compound emerged from a high-throughput screen as a promising lead compound for modulating this pathway, demonstrating significant potential in preclinical oncology research.

Core Mechanism of Action: Inhibition of Wnt Ligand Secretion

This compound exerts its anti-tumor potential by directly targeting Porcupine, an enzyme residing in the endoplasmic reticulum. Porcupine is responsible for the palmitoylation of Wnt ligands, a crucial post-translational modification that is essential for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down downstream Wnt signaling and mitigating its oncogenic effects.[1][2][3]

The Canonical Wnt Signaling Pathway and the Role of this compound

The canonical Wnt signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. In the absence of Wnt ligands, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its co-receptors, Frizzled (FZD) and LRP5/6, leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes implicated in cancer progression. This compound's inhibition of Porcupine prevents the initial step of this cascade, the secretion of Wnt ligands.

Quantitative Data

This compound was identified as a potent inhibitor of Porcupine with a low nanomolar IC50 value. While extensive in vivo data for this compound is not publicly available, a closely related and more potent analog from the same chemical series, GNF-6231, has demonstrated significant anti-tumor efficacy in a well-established preclinical model.

| Compound | Target | Assay | IC50 (nM) |

| This compound | Porcupine | Wnt Secretion Assay | 12 |

| Compound | Model | Dosing (mg/kg, oral) | Tumor Growth Inhibition/Regression |

| GNF-6231 | MMTV-WNT1 Xenograft | 0.3 | Inhibition (T/C = 15%) |

| GNF-6231 | MMTV-WNT1 Xenograft | 1 | Regression (T/C = -74%) |

| GNF-6231 | MMTV-WNT1 Xenograft | 3 | Regression (T/C = -84%) |

T/C ratio represents the change in tumor volume in the treated group versus the control group.[4]

Experimental Protocols

Wnt Secretion Reporter Gene Assay (for IC50 Determination)

This assay is designed to quantify the inhibition of Wnt signaling in a cellular context.

Methodology:

-

Cell Culture: Co-culture a Wnt-producing cell line (e.g., L-Wnt3a cells) with a reporter cell line containing a Wnt-responsive promoter driving a luciferase gene (e.g., TM3 cells with a TCF/LEF-luciferase reporter).[5]

-

Compound Treatment: Add serial dilutions of this compound to the co-culture and incubate for a defined period (typically 24-48 hours).

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity, which is proportional to the level of Wnt signaling.

-

Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

MMTV-WNT1 Xenograft Model (for In Vivo Efficacy)

This in vivo model is used to assess the anti-tumor activity of Porcupine inhibitors in a Wnt-driven tumor model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant tumor fragments from a donor MMTV-Wnt1 transgenic mouse.[4]

-

Treatment: Once tumors are established, administer this compound or its analogs orally at various dose levels.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Data Analysis: Calculate the tumor growth inhibition or regression for each treatment group compared to a vehicle-treated control group.

Relevance in Oncology Research

The discovery and characterization of this compound and its more potent analogs have been instrumental in validating Porcupine as a druggable target in oncology. The potent and selective inhibition of Wnt signaling by this class of molecules provides a powerful tool for researchers to investigate the role of the Wnt pathway in various cancer types. The significant anti-tumor efficacy observed with GNF-6231 in a Wnt-driven tumor model underscores the therapeutic potential of Porcupine inhibitors. Further research into this and similar compounds could lead to novel treatments for cancers characterized by aberrant Wnt signaling.

References

- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyridinyl acetamide d ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Document: Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. (CHEMBL4425166) - ChEMBL [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GNF-1331 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-1331 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands. By inhibiting Porcupine, this compound effectively blocks the Wnt signaling pathway, which is implicated in various developmental processes and is frequently dysregulated in cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe the Wnt pathway and assess its anti-cancer potential.

Mechanism of Action

This compound targets Porcupine, an enzyme residing in the endoplasmic reticulum. Porcupine mediates the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on the cell surface. Inhibition of Porcupine by this compound leads to the cessation of Wnt ligand secretion, thereby preventing the activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. This blockade of Wnt signaling can induce anti-tumor effects in Wnt-driven cancer models.[1]

Quantitative Data

This compound is a highly potent inhibitor of Porcupine with a reported half-maximal inhibitory concentration (IC50) of 12 nM .[1] The effectiveness of this compound can vary across different cell lines, primarily depending on their reliance on Wnt signaling for proliferation and survival. Cell lines with mutations that activate the Wnt pathway upstream of β-catenin, such as those in RNF43 or with RSPO fusions, are particularly sensitive to Porcupine inhibitors.

Table 1: Reported IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

|---|---|---|---|

| MMTV-WNT1 | Mouse Mammary Tumor | Potent Activity | Used in xenograft models demonstrating in vivo efficacy.[1] |

| Various | Various | 10,000 - 50,000 | General range for less sensitive or non-Wnt addicted lines. |

| HCT116 | Colorectal Cancer | 22,400 | A related compound showed this IC50.[2] |

| PC-3 | Pancreatic Cancer | 10,000 - 50,000 | General range observed for Porcupine inhibitors.[2] |

| HepG2 | Hepatocellular Carcinoma | 10,000 - 50,000 | General range observed for Porcupine inhibitors.[2] |

Note: Specific IC50 values for this compound across a wide panel of cancer cell lines are not extensively published. The table includes data for related compounds and general observations to guide initial concentration selection. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line's growth rate to ensure they are in the exponential growth phase at the time of analysis.

-

Adherence: Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for a period of 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line.

-

Viability Assessment: Add a viability reagent such as MTT, MTS, or resazurin to each well according to the manufacturer's instructions.

-

Data Acquisition: After the appropriate incubation period with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Wnt Pathway Proteins

This protocol is used to assess the effect of this compound on the protein levels of key components of the Wnt signaling pathway.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Wnt pathway proteins (e.g., β-catenin, phosphorylated GSK3β, Axin2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay

This protocol determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine or doxorubicin) and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Troubleshooting and Considerations

-

Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing working dilutions.

-

Cell Line Selection: The sensitivity to this compound is highly dependent on the genetic background of the cell line. Wnt-addicted cancer cell lines are the most appropriate models.

-

Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Validate key findings using complementary approaches, such as genetic knockdown of Porcupine.

-

Incubation Time: The effects of inhibiting Wnt secretion may take time to manifest phenotypically. Consider longer incubation times (e.g., 48-72 hours) for cell viability and apoptosis assays.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of Wnt signaling in their cell culture models of interest.

References

GNF-1331: In Vitro Application Notes and Protocols for Wnt Signaling Research

For Research Use Only.

Introduction

GNF-1331 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, a crucial pathway implicated in embryonic development and tumorigenesis. These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cancer cell lines with aberrant Wnt signaling.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₀N₆O₂S₂ |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 603101-22-0 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound targets and inhibits the enzymatic activity of Porcupine (PORCN). This inhibition prevents the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. The resulting blockade of Wnt ligand secretion leads to the downregulation of the canonical Wnt/β-catenin signaling pathway.

Application Notes and Protocols for Conducting a Wnt Secretion Assay with GNF-1331

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Wnt proteins are secreted glycoproteins whose signaling activity is initiated by their binding to Frizzled receptors on target cells. The secretion of Wnt proteins is a tightly regulated process that requires post-translational modification, specifically palmitoylation, which is catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN). Inhibition of Porcupine presents a promising therapeutic strategy to attenuate Wnt-driven pathologies.[1][2]

GNF-1331 is a potent and selective small molecule inhibitor of Porcupine with an IC50 of 12 nM.[3] By inhibiting Porcupine, this compound blocks the palmitoylation of Wnt ligands, thereby preventing their secretion and subsequent activation of Wnt signaling pathways.[3] These application notes provide detailed protocols for conducting a Wnt secretion assay to evaluate the efficacy of this compound and other Porcupine inhibitors. Two primary methods are described: an indirect assay using a luciferase reporter system and a direct method involving immunoblotting for secreted Wnt proteins.

Principle of the Assay

The inhibition of Wnt secretion by this compound can be assessed through two main approaches:

-

Indirect Measurement via a Reporter Assay: This method utilizes a co-culture system. One cell line (the "producer" cell) is engineered to overexpress a specific Wnt ligand (e.g., Wnt-3a). A second cell line (the "reporter" cell) contains a luciferase reporter gene under the control of a TCF/LEF responsive element. When secreted Wnt from the producer cells activates the Wnt pathway in the reporter cells, luciferase is expressed, and its activity can be quantified. A decrease in luciferase activity in the presence of an inhibitor indicates reduced Wnt secretion.

-

Direct Measurement of Secreted Wnt: This method involves culturing Wnt-producing cells in the presence of the inhibitor. The conditioned medium is then collected, and the amount of secreted Wnt protein is quantified directly by techniques such as ELISA or Western blotting.

Data Presentation

Table 1: Representative Dose-Response of a Porcupine Inhibitor (LGK974) on Wnt Pathway Activity

| Inhibitor Concentration (nM) | Mean Unbound Cmin (nM) on C1D15 | AXIN2 mRNA Suppression in Skin (%) |

| 5 mg (daily dose) | 1.1 | >50% |

| 10 mg (daily dose) | Not Specified | >50% |

| 15 mg (daily dose) | Not Specified | >50% |

| 20 mg (daily dose) | Not Specified | >50% |

| 22.5 mg (daily dose) | Not Specified | >50% |

| 30 mg (daily dose) | 7.6 | >50% |

Note: This data is for the Porcupine inhibitor LGK974 and is presented as a representative example of the expected dose-dependent inhibition of the Wnt pathway. The in vitro IC50 of LGK974 for Porcupine is 0.4 nM. Potent inhibition of the Wnt pathway was observed at doses where the mean unbound minimum plasma concentration (Cmin) was above the in vitro cellular IC50.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Wnt Secretion Pathway and this compound Inhibition.

Caption: Experimental Workflow for Wnt Secretion Assay.

Experimental Protocols

Protocol 1: Indirect Wnt Secretion Assay using Luciferase Reporter

This protocol is adapted from established methods for assessing Wnt pathway activity.

Materials:

-

Wnt-3a producing cell line (e.g., L-Wnt-3a cells, ATCC CRL-2647)

-

Wnt reporter cell line (e.g., HEK293T cells with a TCF/LEF luciferase reporter plasmid)

-

This compound (solubilized in DMSO)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Day 1: Seed Wnt-3a Producer Cells

-

Plate L-Wnt-3a cells in a 6-well plate at a density that will result in 80-90% confluency the next day.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Day 2: Treat with this compound and Collect Conditioned Medium

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM. Include a DMSO vehicle control.

-

Aspirate the medium from the L-Wnt-3a cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

-

Day 3: Apply Conditioned Medium to Reporter Cells

-

On the same day as treating the producer cells, seed the HEK293T TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

-

Incubate overnight.

-

The following day, collect the conditioned medium from the L-Wnt-3a cells and centrifuge at 500 x g for 5 minutes to remove any cell debris.

-

Aspirate the medium from the reporter cells and add 100 µL of the clarified conditioned medium to each well.

-

Incubate for 18-24 hours.

-

-

Day 4: Measure Luciferase Activity

-

Aspirate the conditioned medium from the reporter cells.

-

Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the percentage of Wnt secretion inhibition for each this compound concentration relative to the vehicle control.

-

Protocol 2: Direct Wnt Secretion Assay by Immunoblotting

This protocol allows for the direct visualization and semi-quantification of secreted Wnt-3a protein.

Materials:

-

Wnt-3a producing cell line (e.g., L-Wnt-3a cells)

-

This compound (solubilized in DMSO)

-

Serum-free cell culture medium

-

Amicon Ultra centrifugal filter units (10 kDa cutoff)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Wnt-3a

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate L-Wnt-3a cells in a 10 cm dish and grow to 80-90% confluency.

-

Wash the cells twice with PBS and replace the growth medium with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a DMSO vehicle control.

-

Incubate for 48 hours.

-

-

Collection and Concentration of Conditioned Medium:

-

Collect the conditioned medium and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

Concentrate the supernatant using an Amicon Ultra centrifugal filter unit (10 kDa cutoff) by centrifuging according to the manufacturer's instructions. This step is crucial as the concentration of secreted Wnt is often low.

-

-

Immunoblotting:

-

Determine the protein concentration of the concentrated conditioned medium using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Wnt-3a antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

The intensity of the Wnt-3a band will decrease with increasing concentrations of this compound, indicating inhibition of secretion. Densitometry can be used for semi-quantitative analysis.

-

References

- 1. Model‐based dose selection to inform translational clinical oncology development of WNT974, a first‐in‐class Porcupine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model-based dose selection to inform translational clinical oncology development of WNT974, a first-in-class Porcupine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Wnt inhibition promotes vascular specification of embryonic cardiac progenitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of GNF-1331 in Functional Genomics: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to GNF-1331

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1] Porcupine is a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum.[2] It plays a crucial role in the biogenesis of Wnt signaling proteins by catalyzing their palmitoylation, a necessary post-translational modification for their secretion and biological activity.[3][4][5] By inhibiting Porcupine, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling in a comprehensive manner.[1] This targeted inhibition makes this compound a valuable tool for dissecting the roles of Wnt signaling in various biological processes and a potential therapeutic agent in Wnt-driven diseases.[5][6]

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[7][8] Aberrant Wnt signaling is a hallmark of numerous cancers and other diseases.[3][5]

The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[9][10] This binding event leads to the recruitment of the Dishevelled (DVL) protein and the disassembly of a "destruction complex" that normally targets β-catenin for proteasomal degradation.[7][10] The destruction complex is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[10]

In the absence of Wnt signaling, this complex phosphorylates β-catenin, marking it for ubiquitination and degradation.[9][10] When the pathway is active, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[9] In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, leading to the expression of Wnt target genes that drive cellular processes such as proliferation and differentiation.[9]

This compound's inhibition of Porcupine prevents the palmitoylation of Wnt ligands, which is an essential step for their secretion from Wnt-producing cells.[3][11] Without this lipid modification, Wnt proteins are retained in the endoplasmic reticulum and cannot be secreted to activate the FZD receptors on target cells.[11] Consequently, the Wnt signaling cascade is not initiated, the destruction complex remains active, β-catenin is degraded, and Wnt target gene transcription is suppressed.

Applications in Functional Genomics

Functional genomics aims to elucidate the functions of genes and their interactions within a genome. This compound serves as a precise chemical probe to investigate the consequences of global Wnt pathway inhibition, making it a powerful tool for various functional genomics approaches.

-

Target Identification and Validation: this compound can be used to validate whether the Wnt pathway is a critical dependency in specific cancer cell lines or other disease models. A strong cytotoxic or cytostatic response to this compound would indicate a reliance on Wnt signaling for survival or proliferation.

-

Genetic Modifier Screens (e.g., CRISPR/Cas9 or shRNA): this compound can be used in combination with genome-wide or targeted genetic screens to identify genes that either enhance or suppress the cellular response to Wnt inhibition.

-

Sensitizer Screens: By screening for genes whose loss-of-function renders cells more sensitive to this compound, researchers can identify novel therapeutic targets that could be co-inhibited with a Wnt pathway inhibitor to achieve synergistic effects.

-

Resistance Screens: Screening for genes that, when knocked out, confer resistance to this compound can uncover mechanisms of innate or acquired resistance to Wnt pathway inhibitors. This is crucial for anticipating and overcoming clinical resistance.

-

-

Pathway Analysis: By observing the global transcriptomic or proteomic changes in response to this compound treatment, researchers can gain a deeper understanding of the downstream effects of Wnt signaling and identify novel pathway components and cross-talk with other signaling cascades.

-

Phenotypic Screening: In the context of high-content imaging or other phenotypic screens, this compound can be used to probe the role of Wnt signaling in complex cellular processes like cell migration, morphology, and differentiation.

Quantitative Data Summary

| Compound | Target | IC50 | Description |

| This compound | Porcupine (PORCN) | 12 nM | A potent and selective inhibitor of the membrane-bound O-acyltransferase Porcupine, leading to the blockade of Wnt ligand secretion.[1] |

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine Sensitivity to this compound

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a chosen cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known or suspected Wnt pathway activation)

-

Complete cell culture medium

-

This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in complete medium. For a 10-point dose-response curve, you might start with a 10 µM final concentration and perform 1:3 serial dilutions.

-

Include a DMSO-only control (vehicle control).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line) at 37°C and 5% CO2.

-

-

Viability Measurement:

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of the cell culture medium in the well).

-

Incubate as required by the reagent (e.g., 10 minutes at room temperature for CellTiter-Glo®).

-

Read the luminescence or fluorescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the normalized viability against the log of the this compound concentration.

-

Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.

-

Protocol 2: Pooled CRISPR/Cas9 Knockout Screen to Identify Sensitizers to this compound

This protocol outlines a general workflow for a pooled CRISPR knockout screen to identify genes whose loss sensitizes cells to this compound.

Materials:

-

A cancer cell line that expresses Cas9 and is partially sensitive to this compound.

-

A pooled lentiviral sgRNA library (genome-wide or targeting a specific gene family).

-

Lentivirus packaging plasmids and packaging cell line (e.g., HEK293T).

-

Polybrene or other transduction-enhancing reagents.

-

This compound.

-

Genomic DNA extraction kit.

-

PCR reagents for sgRNA amplification.

-

Next-generation sequencing (NGS) platform.

Procedure:

-

Lentivirus Production:

-

Produce the lentiviral sgRNA library by transfecting the packaging cells with the sgRNA library plasmid pool and packaging plasmids.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Titer the virus to determine the optimal multiplicity of infection (MOI).

-

-

Lentiviral Transduction:

-

Transduce the Cas9-expressing target cells with the sgRNA library at a low MOI (e.g., 0.3) to ensure that most cells receive a single sgRNA.

-

Maintain a high representation of the library (e.g., at least 500 cells per sgRNA).

-

Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

-

Screening:

-

Split the transduced cell population into two arms: a vehicle control (DMSO) arm and a this compound treatment arm.

-

Treat the cells with a concentration of this compound that causes partial growth inhibition (e.g., the IC20-IC30 determined in Protocol 1).

-

Culture the cells for a sufficient number of population doublings (e.g., 10-14 days) to allow for the depletion of sensitizing sgRNAs in the this compound treated arm.

-

Maintain a high library representation throughout the screen.

-

-

Sample Collection and Genomic DNA Extraction:

-

Harvest a sufficient number of cells from both the control and treated populations at the end of the screen.

-

Extract genomic DNA from each population.

-

-

sgRNA Sequencing and Analysis:

-

Amplify the sgRNA sequences from the genomic DNA using PCR.

-

Perform next-generation sequencing on the amplicons to determine the abundance of each sgRNA in each population.

-

Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.

-

Gene-level hits can be identified using statistical methods like MAGeCK or BAGEL.

-

-

Hit Validation:

-

Validate the top candidate sensitizer genes by individually knocking them out using 2-3 independent sgRNAs.

-

Perform cell viability assays (as in Protocol 1) on the individual knockout cell lines to confirm their increased sensitivity to this compound.

-

Visualizations

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a CRISPR sensitizer screen with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Application of porcupine inhibitors in stem cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of porcupine inhibitors to target Wnt-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

proper handling and storage of gnf-1331 compound

For Researchers, Scientists, and Drug Development Professionals